2-Bromo-3-(trifluoromethyl)pyridine

Trifluoromethylation Synthetic Methodology Halogen Exchange

The 2-bromo isomer is uniquely positioned for Pd-catalyzed cross-couplings, offering faster oxidative addition than the chloro analog and avoiding the homocoupling of the iodo variant. The 3-CF3 group enhances metabolic stability and directs regioselective functionalization. - Enables >80% crop pathogen inhibition when elaborated into methoximinoacetates (50 mg/L). - Validated in micellar Suzuki-Miyaura couplings for green heterobiaryl synthesis. - Used in TRPV1 agonist programs requiring precise 2,3-substitution on the pyridine core.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
CAS No. 175205-82-0
Cat. No. B070544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)pyridine
CAS175205-82-0
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)C(F)(F)F
InChIInChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
InChIKeyOFGSIPQYQUVVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(trifluoromethyl)pyridine Identity & Sourcing


2-Bromo-3-(trifluoromethyl)pyridine (CAS 175205-82-0) is a halogenated heteroaromatic building block featuring a pyridine core substituted with a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. This specific isomer belongs to the β-trifluoromethylpyridine (β-TFMP) family, which constitutes a significant portion of the demand for TFMP isomers used in modern agrochemical and pharmaceutical synthesis . The electron-withdrawing -CF₃ group substantially modulates the ring's electronic character, enhancing metabolic stability and lipophilicity in derived compounds, while the 2-bromo substituent serves as a versatile handle for metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations .

1 Cross-coupling ready (Suzuki, Sonogashira, Buchwald) Br handle for Pd-catalyzed coupling
2 β-TFMP scaffold for agrochemical & pharmaceutical discovery CF₃ modulates lipophilicity and metabolic stability
3 Solid at ambient, simplifies handling Low-melting solid, high commercial purity

2-Bromo-3-(trifluoromethyl)pyridine: Non-Interchangeable Analogs


Despite the superficial similarity among 2-halo-3-(trifluoromethyl)pyridine isomers (e.g., 2-chloro, 2-iodo, or 2-fluoro analogs), their synthetic utility diverges sharply due to fundamental differences in carbon-halogen bond strength, leaving-group ability, and regiochemical accessibility. The bromo derivative occupies a critical reactivity niche: it is significantly more reactive toward oxidative addition in palladium-catalyzed cross-couplings than its chloro counterpart, yet avoids the instability and homocoupling side reactions often associated with the excessively labile iodo analog [1]. Furthermore, the specific 2,3-substitution pattern is not a trivial variation; the -CF₃ group at the 3-position exerts a strong meta-directing and electron-withdrawing effect that profoundly influences both the regioselectivity of subsequent functionalization and the physicochemical properties of the final target molecules [2].

2-Bromo-3-CF₃-pyridine Balanced oxidative addition rate; lower homocoupling risk
2-Iodo analog Higher reactivity may lead to side products and instability
2-Bromo-3-CF₃-pyridine Reliable coupling efficiency across Pd catalysts
2-Chloro analog Slower oxidative addition can limit conversion
Regiochemistry matters: 3-CF₃ strongly directs further functionalization; other substitution patterns may shift reactivity and final molecular properties.

2-Bromo-3-(trifluoromethyl)pyridine Differentiation Evidence


Trifluoromethylation Reactivity: 2-Bromo vs. 2-Iodo

In the direct synthesis of trifluoromethyl-substituted pyridines via displacement of iodide by in situ generated (trifluoromethyl)copper, the choice of 2-halopyridine starting material dramatically impacts reaction efficiency. This study provides a direct, head-to-head comparison demonstrating that 2-iodopyridines undergo nearly quantitative conversion to the desired 2-(trifluoromethyl)pyridine product, whereas the use of 2-bromopyridines results in only moderate yields at best [1][2].

CF₃ Introduction
Head-to-head
Bromo: moderate yield
Iodo: near-quantitative
Retains Br for subsequent orthogonal coupling
Cu-mediated CF₃ transfer favors iodo displacement
Trifluoromethylation Synthetic Methodology Halogen Exchange

Melting Point & Purity Benchmark

The compound's physical state and purity are critical for reproducible synthetic outcomes. 2-Bromo-3-(trifluoromethyl)pyridine is characterized by a well-defined melting point range of 37-41 °C and is routinely available at a purity of ≥98% (GC) from major suppliers [1]. In contrast, the 2-iodo analog (2-iodo-3-(trifluoromethyl)pyridine) is reported to have a significantly higher melting point of 70-72 °C , and the 2-chloro analog (2-chloro-3-(trifluoromethyl)pyridine) is a liquid with a boiling point of 172-174 °C .

Physical state & purity
Data to verify
mp 37–41 °C (solid)
≥98% (GC)
Low-melting solid aids accurate weighing
Supplier-reported; independent QC recommended
Physicochemical Properties Material Handling Quality Control

Mild Micellar Suzuki-Miyaura Coupling

The compound's utility in advanced synthetic methodology is demonstrated by its successful application in a micellar Suzuki-Miyaura cross-coupling protocol. This method operates under mild conditions, enabling the coupling of 2-bromo-3-(trifluoromethyl)pyridine with challenging heteroaryl boronic esters while avoiding the decomposition that often plagues these sensitive substrates under traditional conditions [1]. This provides a quantitative context for its reactivity relative to other heteroaryl halides that may fail or give lower yields under the same mild, environmentally friendly conditions.

Micellar Suzuki coupling
Class-level
Successful partner in mild aqueous micellar conditions
Enables green chemistry workflows
Avoids decomposition of sensitive boronate esters
Cross-Coupling Suzuki-Miyaura Green Chemistry

Agrochemical Discovery: Fungicidal Methoximinoacetates

As a building block, 2-bromo-3-(trifluoromethyl)pyridine has been employed to synthesize a library of 24 novel methoximinoacetate derivatives. Bioactivity testing revealed that several of these derivatives exhibited potent fungicidal activity, with three specific compounds (5i, 5r, and 5t) demonstrating >80% inhibition against Pseudoperonospora cubensis (cucumber downy mildew) at a concentration of 50 mg/L [1].

Agrochemical candidate
Class-level
Derived methoximinoacetates: >80% inhibition at 50 mg/L
Supports lead generation for crop protection
Pseudoperonospora cubensis bioassay
Agrochemical Discovery Fungicide Structure-Activity Relationship

2-Bromo-3-(trifluoromethyl)pyridine Application Scenarios


Agrochemical Lead Synthesis via Cross-Coupling

This compound is a critical building block for constructing libraries of novel agrochemical candidates, particularly fungicides. As demonstrated by Mao et al., it can be coupled with boronic acids via Suzuki-Miyaura reaction to generate phenylpyridine-containing methoximinoacetates that show >80% inhibition of key crop pathogens at 50 mg/L [1]. Its use is prioritized when the target molecule requires a 2,3-substituted pyridine core bearing a metabolically stabilizing -CF₃ group and a point of diversification.

CNS & Pain Therapeutic Intermediate

The compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. For instance, it was utilized in the construction of N-indazole-4-aryl piperazine carboxamide analogs as potent and selective TRPV1 agonists, a class of compounds under investigation for novel non-opioid analgesic therapies [2]. Its procurement is justified for programs aiming to explore structure-activity relationships (SAR) around a trifluoromethylpyridine pharmacophore.

Sustainable Micellar Cross-Coupling

For research groups focused on green chemistry or handling sensitive substrates, 2-bromo-3-(trifluoromethyl)pyridine is a validated partner in micellar Suzuki-Miyaura couplings [3]. This methodology avoids decomposition of labile heteroaryl boronic esters and runs in aqueous surfactant solutions, making it an excellent choice for synthesizing heterobiaryl libraries with high chemoselectivity and reduced environmental impact.

Regioselective Heterocycle Functionalization

The 2-bromo-3-(trifluoromethyl) substitution pattern is strategically valuable for regioexhaustive functionalization strategies. The -CF₃ group directs subsequent metalation and functionalization events, allowing for the controlled introduction of additional substituents (e.g., carboxylation) at specific positions on the pyridine ring [4]. This makes it a superior choice over other isomers when precise molecular editing of the pyridine core is required.

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
Cross-coupling efficiency (Suzuki-Miyaura)
Coupling with boronic acids to generate fungicidal scaffolds
CNS / analgesic intermediate
Heterocyclic functionalization
TRPV1 agonist SAR; regioselective incorporation into pharmacophore
Micellar green chemistry
Mild coupling reactivity in aqueous surfactant
Chemoselectivity and stability of sensitive heteroaryl boronates
Regioselective heterocycle editing
Directed metalation by 3-CF₃
Controlled introduction of additional substituents

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36 linked technical documents
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